molecular formula C9H13NS B1414709 (Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine CAS No. 1019507-08-4

(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine

Cat. No.: B1414709
CAS No.: 1019507-08-4
M. Wt: 167.27 g/mol
InChI Key: XNDFRCXUPUXKMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine is an organic compound that features both cyclopropyl and thiophene groups attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine typically involves the reaction of cyclopropylmethylamine with thiophen-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and scalability. This method involves the use of automated reactors and precise control of temperature, pressure, and reactant flow rates to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce any functional groups present on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropyl and thiophene groups can enhance the compound’s binding affinity and specificity for these targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Thiophenemethylamine: Shares the thiophene group but lacks the cyclopropylmethyl group.

    Cyclopropylmethylamine: Contains the cyclopropylmethyl group but lacks the thiophene group.

    Thiophene derivatives: Various compounds containing the thiophene ring with different substituents.

Uniqueness

(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine is unique due to the combination of cyclopropyl and thiophene groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

1-cyclopropyl-N-(thiophen-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-2-9(11-5-1)7-10-6-8-3-4-8/h1-2,5,8,10H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDFRCXUPUXKMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine
Reactant of Route 2
Reactant of Route 2
(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine
Reactant of Route 3
Reactant of Route 3
(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine
Reactant of Route 4
Reactant of Route 4
(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine
Reactant of Route 5
Reactant of Route 5
(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine
Reactant of Route 6
(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.